molecular formula C18H28N2O2S B11040133 {4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone

{4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone

Cat. No.: B11040133
M. Wt: 336.5 g/mol
InChI Key: RJPDVWDURORVLJ-UHFFFAOYSA-N
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Description

{4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone: is a complex organic compound with the following chemical formula:

C21H35NO4\text{C}_{21}\text{H}_{35}\text{NO}_4C21​H35​NO4​

. It belongs to the spirocyclic class of compounds and contains a unique combination of functional groups.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common route starts with the reaction of a suitable precursor (such as a cyclopropylmethoxyethylamine derivative) with a ketone (e.g., tetrahydro-2H-pyran-4-one). The reaction proceeds via spirocyclization, resulting in the formation of the desired spiro compound.

Reaction Conditions: The specific reaction conditions may vary, but typically involve mild acidic or basic conditions. Solvents like ethanol or acetonitrile are commonly used. The reaction temperature and duration are critical for achieving high yields.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential scale-up. Optimization of reaction conditions and purification processes would be necessary for large-scale production.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The ketone moiety in the compound can undergo oxidation reactions.

    Substitution: The spirocyclic system may be susceptible to nucleophilic substitution.

    Reduction: Reduction of the ketone group could yield a corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate or chromic acid.

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a Lewis acid catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

Major Products: The major products depend on the specific reaction conditions. Oxidation would yield an oxo-functionalized derivative, while substitution could lead to various spirocyclic analogs.

Scientific Research Applications

Chemistry:

    Spirocyclic Scaffold: Researchers explore its use as a scaffold for designing novel compounds with diverse biological activities.

    Medicinal Chemistry: Investigations into potential drug candidates based on this spiro system.

Biology and Medicine:

    Neuropharmacology: The compound’s structural features may influence interactions with neurotransmitter receptors.

    Antimicrobial Properties: Evaluation of its antibacterial or antifungal effects.

Industry:

    Fine Chemicals:

Mechanism of Action

The exact mechanism remains an area of active research. It likely involves interactions with specific protein targets or cellular pathways. Further studies are needed to elucidate its mode of action.

Comparison with Similar Compounds

While {4-[2-(Dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-YL}(3-thienyl)methanone is unique due to its spirocyclic structure, similar compounds include:

    {4-[2-(Benzyloxy)ethyl]-1-oxa-9-azaspiro[5.5]undec-9-yl}(1-phenylcyclopropyl)methanone: .

  • Other spirocyclic ketones with diverse substituents.

Properties

Molecular Formula

C18H28N2O2S

Molecular Weight

336.5 g/mol

IUPAC Name

[4-[2-(dimethylamino)ethyl]-1-oxa-9-azaspiro[5.5]undecan-9-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C18H28N2O2S/c1-19(2)8-3-15-4-11-22-18(13-15)6-9-20(10-7-18)17(21)16-5-12-23-14-16/h5,12,14-15H,3-4,6-11,13H2,1-2H3

InChI Key

RJPDVWDURORVLJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CCOC2(C1)CCN(CC2)C(=O)C3=CSC=C3

Origin of Product

United States

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